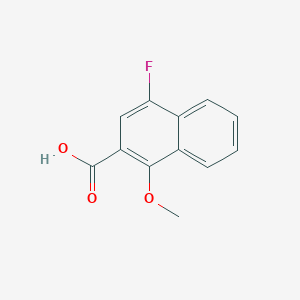

4-Fluoro-1-methoxy-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPJNLSSYVNWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations in Fluoro Methoxy Naphthoic Acids

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives through reactions such as esterification, reduction, and decarboxylation.

Esterification Reactions for Derivative Synthesis

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, often employed to modify the biological activity or physical properties of a molecule. For 4-fluoro-1-methoxy-2-naphthoic acid, standard esterification methods are applicable. These methods generally involve the reaction of the carboxylic acid with an alcohol under acidic conditions or the use of coupling agents.

Common esterification procedures that can be applied to this compound include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using the alcohol as the solvent or by removing water as it is formed. organic-chemistry.org

Steglich Esterification: For substrates that may be sensitive to strong acids, the Steglich esterification offers a milder alternative. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Alkylation with Alkyl Halides: The carboxylate salt of the naphthoic acid, formed by deprotonation with a base, can be reacted with an alkyl halide (e.g., methyl iodide) to yield the corresponding ester. This method is advantageous when the alcohol is precious or when acidic conditions are to be avoided.

Reaction with Thionyl Chloride followed by Alcohol: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by the addition of an alcohol, is a highly efficient method for ester formation. organic-chemistry.org

These esterification reactions provide access to a variety of derivatives of this compound, which can be valuable for further synthetic manipulations or for biological screening.

Reduction Reactions Leading to Tetrahydro- and Dihydronaphthoic Acids

The reduction of the naphthalene (B1677914) ring system in this compound can lead to the formation of tetrahydro- and dihydronaphthoic acid derivatives. These reduced structures can exhibit different biological activities and conformational properties compared to the parent aromatic compound.

Catalytic hydrogenation is a common method for the reduction of aromatic rings. In a process described for the preparation of 4-fluoro-2-methoxyaniline, a related compound, catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen gas atmosphere was employed to reduce a nitro group without affecting the aromatic ring. google.com However, under more forcing conditions (higher pressure and temperature) or with more active catalysts such as rhodium on carbon, the naphthalene ring system can be partially or fully hydrogenated.

For the selective reduction of one of the aromatic rings in a naphthalene system, the Birch reduction is another powerful tool. This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic nature of the substituents.

While specific literature on the reduction of this compound is scarce, the synthesis of all-cis-(multi)fluorinated piperidines has been achieved through a rhodium-catalyzed dearomatization-hydrogenation process, suggesting that catalytic hydrogenation of fluorinated aromatic systems is a viable strategy. springernature.com

Decarboxylation Pathways of Naphthoic Acids

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur with aromatic carboxylic acids under certain conditions. libretexts.org The ease of decarboxylation is often dependent on the stability of the resulting carbanion intermediate.

For aromatic carboxylic acids, decarboxylation can be promoted by heat, sometimes in the presence of a catalyst. libretexts.org The mechanism can proceed through an ionic pathway, which may be acid-catalyzed. uomustansiriyah.edu.iq In some cases, the presence of electron-withdrawing groups can stabilize the anionic intermediate formed upon decarboxylation, facilitating the reaction. Conversely, electron-donating groups may hinder this process.

The thermal decomposition of aromatic carboxylic acids can also proceed via the formation of an anhydride (B1165640) intermediate, which then decomposes. researchgate.net It has been noted that for benzoic acids, those activated with hydroxyl groups in the ortho or para positions undergo decarboxylation more readily. uomustansiriyah.edu.iq

Electrophilic and Nucleophilic Substitution on the Naphthalene Ring System

The reactivity of the naphthalene ring in this compound towards substitution reactions is influenced by the combined electronic effects of the fluoro, methoxy (B1213986), and carboxylic acid substituents.

Influence of Fluoro and Methoxy Substituents on Aromatic Reactivity

In electrophilic aromatic substitution (EAS), the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. stackexchange.com The fluorine atom, while highly electronegative and electron-withdrawing through induction (-I effect), can also donate electron density through resonance (+M effect) due to its lone pairs. acgpubs.org The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

On a naphthalene system, electrophilic attack generally favors the 1-position (alpha) over the 2-position (beta) due to the formation of a more stable carbocation intermediate. libretexts.orgwordpress.com In this compound, the powerful activating effect of the methoxy group at the 1-position will strongly direct incoming electrophiles. The fluorine at the 4-position will have a lesser influence. The deactivating carboxylic acid at the 2-position will disfavor substitution on the same ring. Therefore, electrophilic substitution is most likely to occur on the ring containing the methoxy and fluoro groups, with the precise position being a complex interplay of the directing effects of all substituents.

In nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is generally required to activate the ring towards attack by a nucleophile. The fluorine atom, being highly electronegative, can activate the ring for SNAr, and it is also a good leaving group in this type of reaction. acgpubs.org

Nucleophilic Aromatic Substitution of Ortho-Fluoro/Methoxy Groups with Organometallic Reagents (SNArAB)

A notable reaction of ortho-fluoro or ortho-methoxy substituted naphthoic acids is the nucleophilic aromatic substitution with organometallic reagents, such as Grignard or organolithium reagents, in a process termed SNArAB (Substitution Nucleophilic Aromatic of Unprotected Benzoic/Naphthoic Acids). researchgate.net This reaction proceeds without the need to protect the acidic carboxylic group and occurs in good to excellent yields. researchgate.net

The mechanism is thought to involve a pre-coordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence. researchgate.net Both fluoro and methoxy groups can be displaced with similar efficiency. researchgate.net

A variety of alkyl and aryl organometallic reagents can be used. For instance, alkyl lithium reagents, whether primary, secondary, or tertiary, have been shown to give good to excellent yields at low temperatures (-78 °C). researchgate.net In cases where aryllithium reagents give poor yields, the corresponding Grignard reagents have been found to be more effective. researchgate.net

Table 1: Examples of SNArAB Reactions on Substituted Naphthoic Acids This table presents data for analogous reactions as specific data for this compound is not available.

| Starting Material Analogue | Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Fluoro-2-naphthoic acid | n-BuLi | 1-Butyl-2-naphthoic acid | 95 | researchgate.net |

| 1-Methoxy-2-naphthoic acid | n-BuLi | 1-Butyl-2-naphthoic acid | 92 | researchgate.net |

| 1-Fluoro-2-naphthoic acid | PhMgBr | 1-Phenyl-2-naphthoic acid | 85 | researchgate.net |

| 1-Methoxy-2-naphthoic acid | PhMgBr | 1-Phenyl-2-naphthoic acid | 88 | researchgate.net |

| 2-Fluoro-1-naphthoic acid | s-BuLi | 2-sec-Butyl-1-naphthoic acid | 90 | researchgate.net |

This methodology provides a powerful tool for the synthesis of a wide range of substituted naphthoic acids from readily available fluoro- or methoxy-substituted precursors.

Directed Ortho-Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then react with various electrophiles to introduce a wide range of functional groups with high regiocontrol. wikipedia.orgorganic-chemistry.org

In the context of this compound, the molecule possesses three potential directing groups: the carboxylic acid, the methoxy group, and the fluoro group. The interplay and relative directing strength of these groups are crucial in determining the outcome of a lithiation reaction. The carboxylate, formed in situ upon treatment with a strong base, is a powerful DMG. The methoxy group is also a well-established DMG, while the fluoro group is considered a weaker DMG. organic-chemistry.org

The regioselectivity of the lithiation of this compound is therefore a subject of considerable interest. The most acidic proton is the one on the carboxylic acid, which will be removed first by the organolithium base. The resulting lithium carboxylate will then direct the second deprotonation. In principle, lithiation could occur at the C3 position, which is ortho to the carboxylate group. The methoxy group at C1 would also direct lithiation to its ortho positions, one of which is the C2-carboxylate and the other is the C8-peri position. The fluoro group at C4 can also direct lithiation to its ortho positions, C3 and C5.

Based on studies of analogous systems, such as substituted benzoic and naphthoic acids, it is anticipated that the carboxylate group will be the dominant directing group. unblog.fr Therefore, lithiation is most likely to occur at the C3 position. The cooperative directing effect of the C4-fluoro group to the C3 position would further enhance the acidity of the C3-H bond, making it the most probable site of deprotonation.

The general strategy for the directed ortho-metalation and subsequent functionalization of this compound would involve the following steps:

Treatment of the naphthoic acid with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This step generates the dilithiated species, with the lithium carboxylate and the lithiation at the C3 position.

Quenching the resulting aryllithium intermediate with a suitable electrophile to introduce the desired functional group at the C3 position.

A variety of electrophiles can be employed in this reaction, leading to a diverse range of 3-substituted-4-fluoro-1-methoxy-2-naphthoic acids. The table below illustrates some potential functionalizations based on this strategy.

Table 1: Hypothetical Functionalization of this compound via Directed Ortho-Metalation at the C3 Position

| Entry | Electrophile | Reagent | Resulting Functional Group at C3 | Product Name |

| 1 | Deuterium | D₂O | -D | 3-Deutero-4-fluoro-1-methoxy-2-naphthoic acid |

| 2 | Iodine | I₂ | -I | 4-Fluoro-3-iodo-1-methoxy-2-naphthoic acid |

| 3 | Carbonyl | (CH₃)₂CO | -C(OH)(CH₃)₂ | 4-Fluoro-3-(1-hydroxy-1-methylethyl)-1-methoxy-2-naphthoic acid |

| 4 | Aldehyde | HCHO | -CH₂OH | 4-Fluoro-3-(hydroxymethyl)-1-methoxy-2-naphthoic acid |

| 5 | Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ | 4-Fluoro-1-methoxy-3-(trimethylsilyl)-2-naphthoic acid |

| 6 | Carboxyl | CO₂ | -COOH | 4-Fluoro-1-methoxy-2,3-naphthalenedicarboxylic acid |

Note: The data presented in this table is illustrative and based on the general reactivity of aryllithium species with various electrophiles. Specific experimental results for the directed ortho-metalation of this compound are not available in the cited literature.

The successful implementation of these strategies would provide access to a new class of polysubstituted naphthalene derivatives, which could serve as valuable building blocks for the synthesis of more complex molecules. The regioselectivity of the process, primarily governed by the powerful directing effect of the carboxylate group, allows for precise control over the substitution pattern on the naphthalene core. Further research into the lithiation of this specific compound would be necessary to establish the optimal reaction conditions and explore the full scope of its functionalization.

Structure Activity Relationship Sar Studies of Substituted Naphthoic Acid Derivatives

General Principles of SAR in Naphthalene-Based Compounds

The naphthalene (B1677914) ring system is a prevalent scaffold in medicinal chemistry, valued for its rigid structure and ability to present substituents in a well-defined spatial orientation. The biological activity of naphthalene-based compounds is profoundly influenced by the nature and position of their substituents. Key principles governing the structure-activity relationship (SAR) of these compounds include:

Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing), size, and lipophilicity of substituents play a crucial role in determining the compound's interaction with biological targets. For instance, the introduction of halogen atoms or methoxy (B1213986) groups can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

Positional Isomerism: The specific position of a substituent on the naphthalene ring can dramatically affect biological activity. Even minor shifts in substituent placement can lead to significant changes in binding affinity and efficacy, likely due to the precise geometric requirements of the target's binding pocket. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms is critical. The naphthalene core provides a flat, aromatic surface that can engage in π-stacking interactions with aromatic residues in a protein's active site. The orientation of substituents relative to this plane can dictate the strength and specificity of these interactions.

Understanding these fundamental principles is essential for the rational design of novel naphthalene-based therapeutic agents with improved potency and selectivity.

Impact of Fluoro and Methoxy Substituents on Biological Activity Profiles

The introduction of fluoro and methoxy groups into a naphthalene scaffold, as in 4-Fluoro-1-methoxy-2-naphthoic acid, is a common strategy in medicinal chemistry to modulate a compound's biological profile.

The fluorine atom , being the most electronegative element, can significantly alter the electronic distribution within a molecule. tandfonline.com This can influence the pKa of nearby functional groups, affecting the compound's ionization state at physiological pH. Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects can lead to enhanced binding affinity with target proteins through favorable electrostatic interactions. tandfonline.com Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby improving the compound's metabolic stability and bioavailability. tandfonline.com

The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. Its presence can also impact the lipophilicity of the molecule. nih.gov The replacement of a hydroxyl group with a methoxy group removes a hydrogen bond donor while retaining a hydrogen bond acceptor, which can alter the binding mode of the compound to its target. researchgate.net

The specific placement of the fluoro and methoxy groups on the naphthoic acid skeleton is critical for determining its biological activity and selectivity. In the case of this compound, the substituents are located on one of the aromatic rings, adjacent to the carboxylic acid group.

The relative positions of these groups can influence:

Binding Pocket Interactions: The specific arrangement of these functional groups will determine how the molecule fits into and interacts with the amino acid residues of a protein's binding pocket. A subtle change in the position of a substituent can lead to a loss of a key interaction or the introduction of a steric clash, thereby reducing or abolishing biological activity. nih.gov

Receptor Subtype Selectivity: For targets that exist as multiple subtypes, such as the Retinoic Acid Receptors (RARs), the precise positioning of substituents can be exploited to achieve selectivity for one subtype over others. This is because the binding pockets of different receptor subtypes, while often similar, can have subtle differences in their shape and amino acid composition.

The interplay between the electronic effects of the fluoro and methoxy groups and their spatial arrangement on the naphthalene ring ultimately dictates the bioactivity and selectivity profile of this compound.

Specific Target-Oriented SAR Investigations (In Vitro and Preclinical Focus)

While no direct studies on this compound are publicly available, SAR studies on related substituted naphthoic acid derivatives provide valuable insights into its potential biological activities.

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory neurotransmission in the central nervous system. Over-activation of these receptors is implicated in various neurological disorders. nih.gov Substituted 2-naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors, meaning they bind to a site on the receptor that is distinct from the glutamate and glycine binding sites. nih.govelifesciences.org

SAR studies on a series of 2-naphthoic acid derivatives have revealed that:

Substitutions at the 3-position of the 2-naphthoic acid core can influence subtype selectivity. nih.gov

The addition of halogen and phenyl groups can lead to potent inhibitors. nih.gov

Based on these findings, it is plausible that this compound could exhibit activity as an allosteric modulator of NMDA receptors. The presence and position of the fluoro and methoxy groups would likely influence its potency and subtype selectivity.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses. nih.gov Structurally diverse compounds, including substituted naphthoic acids, can act as either agonists (activators) or antagonists (inhibitors) of AhR. nih.gov

A study on hydroxyl/carboxy-substituted naphthoic acids demonstrated that:

1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent AhR agonist. nih.govnih.gov

Methylation of the hydroxyl groups to form 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA) was also investigated, indicating that modifications at these positions are tolerated. nih.govnih.gov

Retinoic Acid Receptors (RARs) are nuclear receptors that mediate the biological effects of retinoic acid, a metabolite of vitamin A. There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ). acs.org Developing subtype-selective RAR ligands is a major goal in drug discovery to minimize side effects.

SAR studies on 6-substituted 2-naphthoic acid retinoids have shown that these derivatives can exhibit selectivity for RARβ and RARγ. acs.orgnih.gov Key findings include:

The nature of the substituent at the 6-position significantly influences potency and selectivity. acs.org

A general correlation exists between the binding affinity of the ligand to the receptors and its potency in transactivation assays. acs.orgnih.gov

While this compound has a different substitution pattern, the established principle that substitutions on the 2-naphthoic acid scaffold can confer RAR subtype selectivity suggests that this compound may also exhibit activity at these receptors. The specific combination of a 4-fluoro and a 1-methoxy group would need to be experimentally tested to determine its binding affinity and functional activity at the different RAR subtypes.

P2Y14 Receptor Antagonism and Inflammatory Pathway Modulation

Substituted 2-naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor (P2Y14R). This receptor is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress and act as damage-associated molecular patterns (DAMPs). The activation of P2Y14R is linked to inflammatory responses in various tissues, including the kidneys, lungs, and adipose tissue, making its antagonists promising candidates for treating inflammatory and metabolic diseases.

One of the most well-studied P2Y14R antagonists from this class is a 4,7-disubstituted 2-naphthoic acid derivative known as PPTN. Research has shown that PPTN can effectively block UDP-glucose-stimulated chemotaxis of human neutrophils, a key process in inflammation. The antagonistic activity of these compounds is competitive, meaning they bind to the same site as the natural agonist.

Structure-activity relationship studies have explored modifications to the naphthoic acid scaffold. For instance, variations in the alicyclic amine ring size of PPTN have been shown to influence receptor affinity. An α-hydroxyl group on the piperidine (B6355638) ring was found to significantly increase affinity for the receptor. The development of prodrugs of these antagonists has been explored to improve properties like oral bioavailability. Given its structural similarity, this compound is hypothesized to exhibit P2Y14 receptor antagonism, though the specific impact of the 4-fluoro and 1-methoxy substitutions on potency and selectivity remains to be experimentally determined.

Table 1: P2Y14 Receptor Antagonism by a Substituted Naphthoic Acid Derivative

| Compound | Target | Activity | Model System |

|---|---|---|---|

| PPTN | P2Y14 Receptor | Antagonist, blocks UDP-glucose-stimulated chemotaxis | Human Neutrophils |

Enzyme Inhibition Studies (e.g., Lactate Dehydrogenase, α-Glucosidase, α-Amylase)

While no direct studies on the enzyme inhibitory activity of this compound were identified, research on related naphthalene-based compounds suggests potential activity.

Lactate Dehydrogenase (LDH): Certain dihydroxynaphthoic acid derivatives have been investigated as inhibitors of lactate dehydrogenase. For example, 3,5-dihydroxy-2-naphthoic acid (DHNA) has been identified as a selective inhibitor of Babesia microti LDH over human LDH. This suggests that the naphthoic acid scaffold can be tailored to achieve species-specific LDH inhibition.

α-Glucosidase and α-Amylase: Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. While direct evidence for this compound is lacking, other naphthalene-containing structures have shown inhibitory activity against these enzymes. For instance, 2-hydroxy-1,4-naphthoquinone has been reported to inhibit both α-glucosidase and α-amylase. Additionally, certain naphthoic acid derivatives have been explored for their α-glucosidase inhibitory potential. Naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones have also been studied as α-amylase inhibitors.

Table 2: Enzyme Inhibition by Related Naphthalene Derivatives

| Compound/Derivative Class | Enzyme Target | Finding |

|---|---|---|

| 3,5-dihydroxy-2-naphthoic acid | Lactate Dehydrogenase (LDH) | Selective inhibitor of Babesia microti LDH. |

| 2-hydroxy-1,4-naphthoquinone | α-Glucosidase and α-Amylase | Inhibits both enzymes. |

| Naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones | α-Amylase | Shows inhibitory activity. |

Strigolactone Antagonism in Plant Growth Regulation Models

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching. The discovery of SL antagonists is of interest for agricultural applications. While there is no specific data on this compound as a strigolactone antagonist, structurally related naphthaldehyde derivatives have been identified as such.

Specifically, 2-methoxy-1-naphthaldehyde has been discovered as a novel strigolactone-signaling inhibitor through in silico screening. This compound was shown to inhibit the interaction between the strigolactone receptor D14 and its downstream signaling partners, thereby restoring tillering in rice mutants that are deficient in strigolactones. The aldehyde group was found to be important for this activity, as the corresponding carboxylic acid (2-methoxy-1-naphthoic acid) showed significantly less inhibitory activity. This suggests that while the naphthalene scaffold is relevant, the nature of the substituent at the 1-position is critical for strigolactone antagonism. Further research would be needed to determine if the 2-naphthoic acid structure of this compound could be adapted to confer strigolactone antagonist activity.

Inhibition of STAT3 Phosphorylation in Preclinical Models

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cancer cell proliferation, survival, and invasion. The inhibition of STAT3 phosphorylation is therefore a promising strategy for cancer therapy.

Derivatives of naphthoic acid have been designed and synthesized as inhibitors of STAT3 phosphorylation. Specifically, a novel 5-R'-1-naphthylmethylamide scaffold has been shown to have exceptional inhibitory ability against colorectal cancer cell lines. These compounds were found to induce apoptosis by inhibiting STAT3 phosphorylation and its nuclear translocation. Molecular docking studies suggest that these derivatives bind to the SH2 domain of STAT3. While these are naphthoylamide derivatives and not naphthoic acids, this research indicates that the naphthalene core is a viable scaffold for developing STAT3 inhibitors. The potential of this compound as a STAT3 inhibitor would depend on how its specific substitution pattern interacts with the STAT3 protein.

Antiproliferative and Apoptosis-Inducing Activities in Cell Lines

Various derivatives of naphthalene have demonstrated antiproliferative and apoptosis-inducing activities against a range of cancer cell lines. While specific data for this compound is not available, the general activity of related compounds is well-documented.

Naphthoquinone derivatives, which share the naphthalene core, are known to possess anticancer properties. For example, 1,2-naphthoquinone derivatives have shown significant cytotoxic activity against liver, bone, and breast cancer cell lines, with IC₅₀ values in the low micromolar range. These compounds are believed to exert their effects through various mechanisms, including the induction of apoptosis. Similarly, novel naphthalimide derivatives have been shown to induce G2/M arrest and apoptosis in leukemia cell lines. The antiproliferative activity of these compounds is often linked to their ability to interact with DNA or inhibit key enzymes like topoisomerase II.

Table 3: Antiproliferative and Apoptosis-Inducing Activities of Naphthalene Derivatives

| Compound/Derivative Class | Cell Lines | Activity |

|---|---|---|

| 1,2-Naphthoquinone derivatives | Hep-G₂, MG-63, MCF-7 | Cytotoxic with IC₅₀ values of 5.73-17.67 μM. |

| Naphthalimide derivatives | HL-60 | Induce G2/M arrest and apoptosis. |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Potent cytotoxic agents and apoptosis inducers. |

Algicidal Properties Against Cyanobacteria

Naphthoic acid and its derivatives have been investigated as potential algicides for controlling harmful cyanobacterial blooms. These compounds are considered allelochemicals, which are chemicals released by one organism that affect the growth of another.

Studies have shown that derivatives of 3-hydroxy-2-naphthoic acid (HNA) exhibit excellent inhibitory activities against Aphanizomenon flos-aquae, a species of cyanobacteria. The algicidal activities of these HNA esters showed a degree of specificity for certain cyanobacterial species. The mechanism of action for some related compounds, such as cinnamic acid esters, is thought to be related to the accumulation of malondialdehyde, an indicator of oxidative stress. Furthermore, naphthoquinone derivatives have been developed that show selective algicidal activity against cyanobacteria, which is light-dependent and involves the generation of reactive oxygen species (ROS). This body of research suggests that the naphthoic acid skeleton is a promising framework for the development of novel and effective algicides.

Computational and Theoretical Investigations of Fluoro Methoxy Naphthoic Acids

Quantum Chemical Calculations and Spectroscopic Parameter Correlation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent properties of molecules. These calculations allow for the correlation of theoretical parameters with experimental spectroscopic data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests the molecule is more reactive and can be more easily polarized.

In studies of related aromatic carboxylic acids, DFT methods such as B3LYP are commonly used to calculate these frontier orbitals. From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several chemical reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of a molecule's tendency to interact with other chemical species. For instance, a high electrophilicity index indicates a strong capacity to act as an electrophile. While specific calculations for 4-Fluoro-1-methoxy-2-naphthoic acid are not widely published, data from analogous compounds like 1,4-dihydroxy-2-naphthoic acid illustrate these parameters. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Naphthoic Acid Analog Data is representative and based on calculations for analogous aromatic systems.

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.27 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron |

| Electron Affinity (A) | 1.98 | Energy released when an electron is added |

| Electronegativity (χ) | 4.115 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.135 | Resistance to change in electron configuration |

The carboxylic acid group is not rigidly fixed and can rotate around the C-C single bond connecting it to the naphthalene (B1677914) ring. This rotation is subject to an energy barrier, influenced by steric hindrance and electronic interactions with adjacent substituents like the methoxy (B1213986) group.

Conformational analysis is typically performed using quantum chemical methods by systematically changing the dihedral angle of the carboxylic group and calculating the potential energy at each step. This process generates a potential energy surface that reveals the most stable conformations (energy minima) and the transition states (energy maxima) between them. In related aromatic aldehydes and esters, it has been shown that planar conformers are often the most stable, but the presence of bulky or polar groups can favor non-planar arrangements. The energy difference between the most and least stable rotamers defines the rotational barrier, which is critical for understanding how the molecule might fit into a constrained space, such as the active site of an enzyme.

Table 2: Representative Rotational Energy Profile for a Substituted Aromatic Carboxylic Acid This table illustrates the concept of rotational barriers. Actual values for this compound would require specific calculation.

| Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Most Stable (Planar) |

| 30° | 1.25 | Intermediate |

| 60° | 3.50 | Intermediate |

| 90° | 5.10 | Transition State (Perpendicular) |

| 120° | 3.45 | Intermediate |

| 150° | 1.20 | Intermediate |

| 180° | 0.15 | Stable (Planar) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (like logP), topological indices, and counts of specific structural features. Multiple Linear Regression (MLR) is a common technique used to build the model. For example, a 2D-QSAR study on naproxen (B1676952) analogues used descriptors to correlate structure with anti-inflammatory activity. researchgate.net

3D-QSAR: This more advanced method requires the 3D structures of the molecules and their alignment in space. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. nih.govchemrevlett.comchemrevlett.com The resulting contour maps provide a visual guide, indicating where modifications to the molecular structure could enhance or diminish activity. nih.govresearchgate.net For instance, a 3D-QSAR study on naphthol derivatives identified key structural features for potent inhibitory activity. researchgate.netresearchgate.net

The biological activity of a compound is often governed by a combination of its physicochemical properties. QSAR models quantify these relationships.

Lipophilicity: Often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), lipophilicity influences a drug's ability to cross cell membranes. researchgate.netnih.gov An optimal level of lipophilicity is often required for good activity.

Steric Hindrance: The size and shape of a molecule and its substituents affect how it fits into a biological target. Steric parameters (like Taft's Es) or 3D-QSAR steric fields are used to model these effects. Favorable or unfavorable steric bulk in specific regions can be identified from CoMFA contour maps. nih.gov

Electronic Effects: The distribution of charge in a molecule, influenced by electron-withdrawing or electron-donating groups, governs its ability to form electrostatic or hydrogen-bonding interactions. Descriptors like Hammett constants or calculated dipole moments quantify these effects.

In QSAR studies of anti-inflammatory compounds, hydrophobicity and the presence of specific functional groups have been shown to be prominent factors in determining biological activity. zsmu.edu.uanih.gov

Table 3: Common Physicochemical Descriptors Used in QSAR Models for Naphthalene Derivatives This table represents typical descriptors used in QSAR studies of aromatic compounds.

| Descriptor Class | Example Descriptor | Property Modeled | Potential Impact on Activity |

| Lipophilic | ClogP | Hydrophobicity/Lipophilicity | Membrane permeability, binding to hydrophobic pockets |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit within a receptor site |

| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic and hydrogen bond interactions |

| Topological | Wiener Index | Molecular branching and size | Overall shape and connectivity |

| Quantum Chemical | ELUMO | Electron accepting capability | Covalent bond formation, charge-transfer interactions |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.govresearchgate.net The process involves placing the ligand in various positions and conformations within the receptor's binding site and calculating a "docking score," which estimates the strength of the interaction. Lower binding energy scores typically indicate a more stable and favorable interaction. Docking studies on naphthoquinone and naphthalimide derivatives have successfully predicted their binding modes within enzyme active sites, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability and behavior of the ligand-receptor complex over time. researchgate.netuzh.chresearchgate.net An MD simulation calculates the forces between atoms and their subsequent movements over a period of nanoseconds or longer, providing insight into the flexibility of the complex and the persistence of key interactions. nih.govnih.gov It can confirm the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding.

Table 4: Illustrative Molecular Docking and MD Simulation Results for a Ligand-Protein Complex This table provides a conceptual overview of data obtained from docking and MD simulations, based on studies of analogous compounds.

| Parameter | Typical Value/Observation | Interpretation |

| Docking Score | -9.5 kcal/mol | Strong predicted binding affinity. |

| Key Interacting Residues | ARG 120, TYR 355, SER 530 | Specific amino acids in the active site forming bonds with the ligand. |

| Types of Interactions | Hydrogen bond with SER 530; Pi-Alkyl with TYR 355 | The specific non-covalent forces stabilizing the complex. |

| MD Simulation RMSD | < 2.0 Å (over 100 ns) | The protein-ligand complex remains stable throughout the simulation. |

| MD Interaction Fraction | H-bond with SER 530 present in 85% of frames | The hydrogen bond is a persistent and important stabilizing interaction. |

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

The initial step in understanding the potential biological effects of a compound like this compound involves identifying its potential protein targets. This is achieved through ligand-protein interaction profiling, a computational technique that screens the compound against a vast library of protein structures. The goal is to predict which proteins it is most likely to bind to and to estimate the strength of that binding, known as binding affinity.

This process typically involves molecular docking simulations. In these simulations, the three-dimensional structure of this compound would be virtually "docked" into the binding sites of various proteins. Sophisticated algorithms then calculate the most favorable binding orientation and score the interaction based on factors like electrostatic forces, hydrogen bonding, and hydrophobic interactions. A higher binding affinity score suggests a more stable and potentially more potent interaction.

Table 1: Illustrative Ligand-Protein Interaction Profile for a Hypothetical Compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase A | -9.8 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Pi Stacking |

| Estrogen Receptor Alpha | -7.2 | Arg394, Glu353, His524 | Electrostatic, Hydrogen Bond |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Homology Modeling for Receptor Binding Prediction

In cases where the exact three-dimensional structure of a target protein has not been experimentally determined (e.g., through X-ray crystallography or cryo-electron microscopy), a technique called homology modeling can be employed. This method builds a theoretical model of the target protein's structure based on the known structure of a closely related homologous protein.

For instance, if this compound was predicted to bind to a novel receptor for which no structure exists, researchers would first identify a template protein with a similar amino acid sequence and a known structure. A computational model of the target receptor would then be constructed using this template. Subsequently, molecular docking simulations, as described in the previous section, would be performed using this homology model to predict how this compound binds to the receptor. The accuracy of these predictions is highly dependent on the degree of similarity between the target and template proteins.

Prediction of Biological Activity and Mechanistic Insights via Computational Approaches

Beyond simply identifying potential binding partners, computational approaches can offer predictions about the likely biological activity of a compound and the underlying mechanisms of action. By analyzing the predicted protein targets of this compound, researchers could infer its potential therapeutic effects or toxicities.

For example, if the compound is predicted to bind strongly to a specific enzyme known to be involved in an inflammatory pathway, it could be hypothesized to have anti-inflammatory activity. Further computational analyses, such as molecular dynamics simulations, can provide deeper mechanistic insights. These simulations model the dynamic movements of the ligand-protein complex over time, revealing how the binding of the compound might alter the protein's shape and function, thereby leading to a biological effect.

Table 2: Illustrative Predicted Biological Activities for a Hypothetical Compound

| Predicted Biological Activity | Associated Protein Target(s) | Proposed Mechanism of Action | Confidence Level |

| Anti-inflammatory | Cyclooxygenase-2 | Inhibition of prostaglandin (B15479496) synthesis | High |

| Anti-proliferative | Protein Kinase A | Disruption of cell signaling cascade | Medium |

| Endocrine Disruption | Estrogen Receptor Alpha | Competitive antagonism of endogenous ligands | Low |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Derivatization and Analog Development of the Naphthoic Acid Scaffold

Design Principles for Novel Naphthoic Acid Analogues

The design of novel analogues of 4-fluoro-1-methoxy-2-naphthoic acid is guided by established principles of medicinal chemistry, focusing on the modulation of physicochemical properties to enhance target affinity, selectivity, and pharmacokinetic parameters. The introduction of fluorine and methoxy (B1213986) groups onto the naphthoic acid core already suggests a strategic approach to drug design.

The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's properties. researchgate.net Its high electronegativity can alter the acidity of the carboxylic acid group and create favorable electrostatic interactions with a target receptor. researchgate.net Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and enhance the compound's in vivo half-life. researchgate.net In the context of the this compound scaffold, the fluorine at the 4-position is likely to modulate the electronic distribution of the entire naphthalene (B1677914) ring system.

The methoxy group at the 1-position also plays a crucial role. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule, potentially locking it into a bioactive conformation. nih.gov The methoxy group's impact on lipophilicity and metabolic stability is also a key consideration in analog design. nih.govresearchgate.net

When designing novel analogues, a primary consideration is the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand their contribution to biological activity. For the this compound scaffold, key areas for modification would include the carboxylic acid group, the naphthalene core, and the introduction of further substituents.

Synthesis and Characterization of Novel Derivatives for Specific Research Targets

Incorporation of Amino Acid Moieties and Peptidomimetics

The conjugation of amino acids or peptidomimetics to a drug scaffold is a well-established strategy to improve properties such as solubility, cell permeability, and target specificity. For the this compound scaffold, the carboxylic acid group provides a convenient handle for the attachment of amino acid moieties via amide bond formation.

The synthesis would typically involve the activation of the carboxylic acid of this compound, for example, by converting it to an acid chloride or using a coupling agent like EDC/HOBt, followed by reaction with the amino group of an amino acid ester. Subsequent hydrolysis of the ester would yield the desired amino acid conjugate. The choice of amino acid would be guided by the desired physicochemical properties and potential interactions with the biological target. For instance, incorporating a basic amino acid like lysine (B10760008) could enhance aqueous solubility, while a lipophilic amino acid like phenylalanine could increase membrane permeability.

While direct examples for this compound are lacking, research on other naphthyl-based structures has shown the potential of this approach. For example, naphthyl-polyamine conjugates have been investigated as antimicrobial agents, demonstrating that the naphthalene core can be effectively combined with amino-containing moieties to achieve biological activity. nih.gov

Alicyclic Ring Size Variation in Analogs for Receptor Binding

The introduction of alicyclic rings is a common strategy to explore the conformational space of a ligand and optimize its fit within a receptor binding pocket. In the case of this compound, an alicyclic amine could be coupled to the carboxylic acid, or alternatively, substituents bearing alicyclic rings could be introduced at other positions on the naphthalene core, if synthetically feasible.

Studies on related 4-phenyl-2-naphthoic acid derivatives have demonstrated the importance of alicyclic ring size and conformation for receptor binding. nih.gov In a study on P2Y14 receptor antagonists, varying the piperidine (B6355638) ring of a potent antagonist to other alicyclic amines, including spirocyclic, fused, and bridged systems, led to significant differences in receptor affinity. nih.gov For instance, a derivative with a bridged 3-azabicyclo[3.1.1]heptane ring system showed high affinity. nih.gov This highlights that the size, rigidity, and substitution pattern of the alicyclic ring are critical for optimal receptor interaction. These findings suggest that a similar exploration of alicyclic ring variations on the this compound scaffold could be a fruitful avenue for discovering potent and selective ligands.

Table 1: Impact of Alicyclic Ring Variation on Receptor Affinity of a 4-Phenyl-2-naphthoic Acid Derivative (PPTN)

| Alicyclic Amine | Ring System | Receptor Affinity (IC50, nM) |

| Piperidine | 6-membered | High |

| 2-Azaspiro[3.3]heptane | Spirocyclic | Moderate |

| (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl | Bridged | Very High |

| Seven-membered ring analogues | 7-membered | High |

Data adapted from studies on P2Y14 receptor antagonists and illustrates the principle of alicyclic ring variation. nih.gov

Phenyl and Other Aryl Substitutions for Enhanced Activity

The introduction of additional phenyl or other aryl groups can lead to enhanced biological activity through various mechanisms, including increased van der Waals interactions, pi-stacking with aromatic residues in the binding site, and improved pharmacokinetic properties. For the this compound scaffold, an additional aryl group could be introduced at various positions, with the synthetic feasibility being a key consideration.

The synthesis of such derivatives could be achieved through cross-coupling reactions, such as the Suzuki or Negishi reaction, if a suitable handle (e.g., a halogen) is present on the naphthalene core. The choice of the aryl group and its substitution pattern would be critical for optimizing activity. Electron-donating or electron-withdrawing groups on the appended aryl ring can fine-tune the electronic properties of the entire molecule.

Research on other naphthoic acid derivatives has shown the benefits of aryl substitutions. For example, in the development of P2Y14 receptor antagonists, a phenyl group at the 4-position of the 2-naphthoic acid core was a key feature of the lead compound. nih.gov Further modifications of this phenyl group could potentially lead to improved potency and selectivity.

Strategies for Enhancing Selectivity and Potency through Rational Structural Modification

Rational drug design aims to systematically modify a lead compound to improve its selectivity for the intended target and increase its potency. Several strategies can be employed for the this compound scaffold, leveraging our understanding of molecular interactions.

One key strategy is to exploit differences in the shape and electrostatic environment of the target's binding site compared to off-target proteins. nih.gov The fluorine and methoxy groups on the this compound scaffold already provide specific electrostatic features. Further modifications can be designed to create steric hindrance that prevents binding to off-targets or to introduce interactions that are unique to the desired target.

Another strategy involves modulating the conformational flexibility of the molecule. nih.gov By introducing rigidifying elements, such as double bonds or small rings, the molecule can be locked into a conformation that is optimal for binding to the target receptor, thereby increasing potency and potentially selectivity. The incorporation of alicyclic rings, as discussed in section 6.2.2, is a prime example of this strategy.

Furthermore, computational modeling can be a powerful tool in guiding the rational design of more potent and selective analogues. By building a model of the target receptor's binding site, it is possible to virtually screen different derivatives of this compound and predict their binding affinities and modes. This in silico approach can help prioritize the synthesis of the most promising candidates, saving time and resources.

Finally, the principle of bioisosterism can be applied to replace certain functional groups with others that have similar steric and electronic properties but may lead to improved pharmacological characteristics. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate its acidity and interaction with the target.

Analytical Methodologies for Research and Characterization of Fluoro Methoxy Naphthoic Acids

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides information on the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR), allowing for a detailed mapping of the molecular skeleton.

In the analysis of aromatic compounds like 4-fluoro-1-methoxy-2-naphthoic acid, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are of paramount importance. While specific experimental data for this compound is not widely published, data from the closely related compound, 1-hydroxy-4-methoxy-2-naphthoic acid, can provide insight into the expected spectral features. researchgate.net For instance, the protons on the naphthalene (B1677914) ring system would appear in the aromatic region of the ¹H-NMR spectrum, typically between δ 7.0 and 9.0 ppm. The methoxy (B1213986) group protons would be expected to appear as a singlet further upfield, likely in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm.

The ¹³C-NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region of the spectrum, typically around δ 165-185 ppm. The carbons of the naphthalene ring would appear in the aromatic region (δ 110-160 ppm), with their precise chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups. The carbon of the methoxy group would be expected in the δ 50-65 ppm range.

Table 1: Illustrative ¹H-NMR Data for a Substituted Naphthoic Acid Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 9.0 | m (multiplet) | - |

| Methoxy (-OCH₃) | 3.5 - 4.5 | s (singlet) | - |

Table 2: Illustrative ¹³C-NMR Data for a Substituted Naphthoic Acid Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 185 |

| Aromatic-C | 110 - 160 |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the case of this compound, the IR spectrum would be expected to show several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the methoxy ether linkage would be expected in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would likely appear as a strong band in the 1000-1400 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Carboxylic Acid/Ether | C-O stretch | 1000 - 1320 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. Techniques such as Electrospray Ionization (ESI) are used to gently ionize the molecule, which is then analyzed by a high-resolution mass analyzer like an Orbitrap.

For this compound (molecular formula C₁₂H₉FO₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In research settings, HRMS data is a critical component for the definitive characterization of a newly synthesized compound. rsc.org

Purity Assessment and Chromatographic Methods for Research Samples

Ensuring the purity of a research sample is crucial for obtaining reliable data in subsequent experiments. Chromatographic techniques are the primary methods used for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated). The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a quick assessment of the purity of the product. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value of the compound can be calculated and compared to that of a standard. The presence of multiple spots would indicate impurities.

In many research articles, the characterization of a new compound is often accompanied by a statement of its purity as determined by HPLC, for instance, ">95% by HPLC." This provides confidence in the identity and quality of the material being studied.

Future Research Directions and Potential Academic Impact

Exploration of Uncharted Synthetic Pathways and Functionalizations

The development of novel and efficient synthetic routes to 4-Fluoro-1-methoxy-2-naphthoic acid and its analogs is a cornerstone of future research. While established methods for the synthesis of naphthoic acids exist, the exploration of uncharted synthetic pathways could lead to more cost-effective, scalable, and environmentally benign processes. A key area of interest lies in the late-stage functionalization of the naphthoic acid core. The strategic introduction of various substituents at different positions on the naphthalene (B1677914) ring could generate a diverse library of derivatives. This would enable a more thorough investigation of structure-activity relationships (SAR) and the identification of compounds with enhanced potency and selectivity. Techniques such as C-H activation, photoredox catalysis, and flow chemistry could be leveraged to access previously inaccessible chemical space.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

A critical aspect of future research will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. While initial studies may identify a particular biological activity, a deeper understanding requires the identification of specific molecular targets. Advanced biochemical and biophysical techniques, such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), can be employed to identify and characterize the binding interactions between the compound and its protein target. Furthermore, cryogenic electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of the compound-target complex, offering invaluable insights into the binding mode and guiding further lead optimization.

Integration of Multi-Omics Data in Naphthoic Acid Research for Systems-Level Understanding

To gain a holistic view of the biological impact of this compound, the integration of multiple "omics" datasets is essential. ufz.denih.gov This systems-level approach moves beyond the study of a single target and considers the broader effects of the compound on the transcriptome, proteome, and metabolome. ufz.denih.gov By combining data from RNA-sequencing, mass spectrometry-based proteomics, and metabolomics, researchers can construct comprehensive biological networks and identify pathways that are perturbed by the compound. ufz.denih.gov This approach can reveal off-target effects, elucidate mechanisms of action, and identify potential biomarkers for efficacy or toxicity. ufz.desciforum.net Such a comprehensive understanding is crucial for the translation of promising compounds from the laboratory to clinical settings. nih.gov

Development of Sophisticated Computational Models for Predictive Studies and Drug Discovery Lead Optimization

Computational modeling and simulation have become indispensable tools in modern drug discovery. nih.govnih.gov In the context of this compound, the development of sophisticated computational models can significantly accelerate the drug discovery process. nih.gov Quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of novel derivatives based on their chemical structures. Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction with target proteins, guiding the design of more potent and selective inhibitors. nih.gov Furthermore, machine learning algorithms can be trained on existing experimental data to identify promising lead compounds for further investigation. sciforum.net These predictive models can help prioritize synthetic efforts, reduce the number of costly and time-consuming experiments, and ultimately facilitate the optimization of lead compounds. nih.govdntb.gov.ua

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-1-methoxy-2-naphthoic acid, and how are intermediates purified?

- Methodological Answer : A common approach involves sequential functionalization of the naphthalene ring. For example, methoxy and fluorine groups can be introduced via nucleophilic aromatic substitution or directed ortho-metalation strategies. Protective groups (e.g., benzyl for hydroxyl intermediates) may be used to ensure regioselectivity . Purification typically involves column chromatography, followed by recrystallization. Purity (>95%) is confirmed via HPLC and H/C NMR, as demonstrated for structurally related naphthoic acid derivatives .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% threshold) using reverse-phase columns and UV detection .

- NMR : H and C spectra confirm substituent positions and absence of byproducts .

- Melting Point Analysis : Consistency with literature values (e.g., analogs like 4-methoxy derivatives melt at 270–290°C) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture and prolonged exposure to air, as naphthoic acids are prone to hydrolysis or oxidation. Stability assessments should be conducted periodically via HPLC .

Advanced Research Questions

Q. How can researchers design assays to evaluate the antifungal activity of this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution methods against fungal strains (e.g., Paracoccidioides spp.). Prepare serial dilutions (0.5–512 μg/mL) and incubate for 48–72 hours. Activity is compared to reference drugs (e.g., amphotericin B) .

- Data Interpretation : MIC values ≤16 μg/mL indicate strong activity. Contradictions in data may arise from strain variability or assay conditions, necessitating triplicate experiments .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated naphthoic acids?

- Methodological Answer :

- Variable Control : Standardize assay parameters (pH, temperature, inoculum size).

- Compound Integrity : Recheck purity via HPLC before testing. Degradation products (e.g., free carboxylic acids) may skew results .

- Meta-Analysis : Compare data across studies using similar substituents (e.g., 4-methoxy vs. 4-fluoro analogs) to identify structure-activity trends .

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of naphthoic acids?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map electron density distribution. Fluorine is electron-withdrawing (-I effect), while methoxy is electron-donating (+M effect), altering electrophilic substitution patterns.

- Experimental Validation : Compare reaction outcomes (e.g., nitration, halogenation) with computational predictions to refine synthetic protocols .

Key Notes

- Safety : Always use PPE (gloves, goggles) and fume hoods when handling fluorinated naphthoic acids. Follow SDS guidelines for spill management .

- Ecotoxicology : No data exists for this compound; pilot biodegradation studies using OECD 301 protocols are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.